Cyclohexylamine, N,N-dimethyl-1-phenyl-

Description

The exact mass of the compound Cyclohexylamine, N,N-dimethyl-1-phenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclohexylamine, N,N-dimethyl-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexylamine, N,N-dimethyl-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

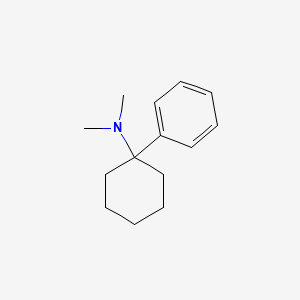

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-phenylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-15(2)14(11-7-4-8-12-14)13-9-5-3-6-10-13/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPQJXVSQZUUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCCCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176447 | |

| Record name | Cyclohexylamine, N,N-dimethyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2201-17-4 | |

| Record name | Cyclohexylamine, N,N-dimethyl-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002201174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylamine, N,N-dimethyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-1-phenylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Amine Chemistry and Cyclohexane Derivatives

The chemical identity of N,N-Dimethyl-1-phenylcyclohexanamine is defined by two key structural features: the tertiary amine and the substituted cyclohexane (B81311) ring. Each imparts distinct properties that are relevant in organic chemistry.

Amines are a fundamental class of organic compounds derived from ammonia (B1221849), where one or more hydrogen atoms are replaced by alkyl or aryl groups. ncert.nic.in They are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents on the nitrogen atom. ncert.nic.inamerigoscientific.com Tertiary amines, such as N,N-Dimethyl-1-phenylcyclohexanamine, have a nitrogen atom bonded to three carbon-containing groups. fiveable.me The nitrogen in these amines is sp³ hybridized, resulting in a pyramidal geometry, and possesses a lone pair of electrons. ncert.nic.in This electron pair makes them excellent nucleophiles and gives them their basic character, allowing them to participate in a wide array of chemical reactions. ncert.nic.innumberanalytics.com They are commonly used as intermediates and catalysts in organic synthesis. fiveable.me

The cyclohexane moiety provides a non-planar, three-dimensional scaffold. Cyclohexane derivatives are ubiquitous in natural products and synthetic drugs, often serving as a core structure or a peripheral side chain. pharmablock.com The incorporation of a cyclohexane ring can influence a molecule's pharmacological profile by acting as a bioisostere for other groups, such as phenyl or t-butyl moieties, potentially improving binding affinity to target proteins by providing more contact points. pharmablock.com Functionally substituted cyclohexane derivatives are a significant class of organic compounds with diverse reported biological properties. researchgate.net

Historical Perspective on Research and Development of Aromatic Cyclohexylamines

The study of cyclohexylamines has a long history, with various synthetic methods developed over time. A primary route to simple cyclohexylamine (B46788) is the catalytic hydrogenation of aniline. wikipedia.org This process can be carried out using nickel or cobalt-based catalysts and is a foundational method for producing the saturated amine from its aromatic precursor. wikipedia.org Other historical methods include the alkylation of ammonia (B1221849) with cyclohexanol. wikipedia.org

Research into more complex, substituted cyclohexylamines, particularly those with aromatic groups, gained momentum in the mid-20th century. A significant area of investigation has been the synthesis of 1-arylcyclohexylamines. One of the key synthetic routes to these compounds involves the reaction of a Grignard reagent (like phenylmagnesium bromide) with a 1-aminocyclohexanecarbonitrile, which replaces the cyano group with the aryl substituent. researchgate.net This and other methods have been employed to create a variety of derivatives for pharmacological evaluation. researchgate.netacs.org

The development of these compounds was often driven by the search for new central nervous system agents. researchgate.net For instance, Phencyclidine (1-(1-phenylcyclohexyl)piperidine), a well-known 1-phenylcyclohexylamine (B1663984) derivative, was synthesized and investigated for its anesthetic properties. researchgate.net This historical context is important as the structural class of 1-phenylcyclohexylamines, to which N,N-Dimethyl-1-phenylcyclohexanamine belongs, has been noted in regulatory contexts as precursors for certain controlled substances. usdoj.gov

Current Research Landscape and Academic Significance of N,n Dimethyl 1 Phenylcyclohexanamine

Strategic Approaches to the Core N,N-Dimethyl-1-phenylcyclohexanamine Scaffold

The synthesis of the N,N-dimethyl-1-phenylcyclohexanamine structure is centered around the formation of a cyclohexyl ring bearing both a phenyl and a dimethylamino group on the same carbon atom (C1). Key strategies involve either introducing the phenyl group onto a pre-existing aminocyclohexane or, more commonly, constructing the amine functionality on a 1-phenylcyclohexane precursor.

Multi-Step Synthesis from Cyclohexanone (B45756) Precursors

A foundational and widely utilized strategy for constructing 1-phenylcyclohexylamine (B1663984) derivatives begins with cyclohexanone. This approach typically involves two key transformations: the introduction of the phenyl group and the formation of the amine.

One prominent pathway involves the initial reaction of cyclohexanone with a secondary amine, such as dimethylamine (B145610), to form an enamine intermediate. This enamine then reacts with an organometallic phenylating agent like phenyl lithium. Subsequent aqueous workup yields the tertiary amine, N,N-dimethyl-1-phenylcyclohexanamine.

Alternatively, a Schiff base can be formed between cyclohexanone and a primary amine. For instance, reacting cyclohexanone with amines like ethylamine (B1201723) or isopropylamine (B41738) generates the corresponding N-substituted cyclohexylideneamine. google.com This intermediate is then treated with phenyl lithium, which adds the phenyl group to the carbon of the C=N double bond. Hydrolysis of the resulting complex yields the N-substituted 1-phenylcyclohexylamine. google.com To obtain the final N,N-dimethyl product via this route, one would need to perform a subsequent N-methylation.

A more direct and common industrial method is the reductive amination of a ketone precursor. In this case, 1-phenylcyclohexanone serves as the ideal starting material. The ketone is reacted with dimethylamine in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an enamine or an iminium ion, which is then immediately reduced to the final tertiary amine.

Various reducing agents and conditions can be employed for this transformation:

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) and a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, often under pressure and elevated temperature. google.comgoogle.com This process is highly efficient, with reported yields for the analogous synthesis of N,N-dimethylcyclohexylamine from cyclohexanone reaching up to 98%. google.com

Chemical Reduction: Reagents like sodium cyanoborohydride (NaBH₃CN) or, more recently, borohydride (B1222165) exchange resin (BER), are effective for this transformation under milder conditions. koreascience.kr

A typical reaction scheme for the reductive amination of 1-phenylcyclohexanone is as follows: 1-Phenylcyclohexanone + Dimethylamine + Reducing Agent → N,N-Dimethyl-1-phenylcyclohexanamine

Convergent and Divergent Synthetic Routes for N,N-Dimethyl-1-phenylcyclohexanamine

The synthesis of N,N-dimethyl-1-phenylcyclohexanamine and its analogues can be analyzed through the lens of convergent and divergent strategies.

A divergent synthesis , conversely, begins with a common intermediate that is then elaborated into a library of structurally related compounds. This approach is highly valuable for creating analogues for structure-activity relationship studies. nih.gov For this particular compound family, 1-phenylcyclohexylamine serves as an excellent divergent starting point. From this primary amine, a wide variety of N-substituted analogues can be prepared through reactions like:

N-Alkylation: Reaction with various alkyl halides.

Reductive Amination: Reaction with different aldehydes or ketones.

N-Acylation: Reaction with acyl chlorides or anhydrides, followed by reduction of the resulting amide.

This divergent approach allows for the systematic modification of the amine substituent to explore its impact on the molecule's properties.

| Synthetic Strategy | Description | Application Example |

| Convergent | Independent synthesis of molecular fragments followed by their assembly. | Reaction of a cyclohexanone-derived enamine with phenyl lithium to form the 1-phenylcyclohexyl core. google.com |

| Divergent | A common intermediate is used to generate a library of diverse analogues. | Starting from 1-phenylcyclohexylamine to synthesize various N-alkyl and N-acyl derivatives. nih.gov |

Exploration of Novel Catalytic and Reagent-Based Syntheses

Research into the synthesis of cyclohexylamines continues to yield novel catalysts and reagents that offer improved efficiency, selectivity, and greener reaction conditions. While many of these have been optimized for simpler cyclohexylamines, the principles are directly applicable to the synthesis of the N,N-dimethyl-1-phenylcyclohexanamine scaffold.

Novel Catalysts for Reductive Amination:

Gold-Based Catalysts: Gold nanoparticles supported on alumina (B75360) (Au/Al₂O₃) have been shown to be effective for the reductive amination of cyclohexanone, suggesting their potential utility for more complex substrates like 1-phenylcyclohexanone. chemicalbook.com

Bimetallic Catalysts: A bimetallic palladium-ruthenium catalyst (Pd₀.₅Ru₀.₅-PVP) was found to be highly effective for the direct, one-pot synthesis of cyclohexylamine (B46788) from nitrobenzene, showcasing the power of combining metals to achieve challenging multi-step transformations in a single process. rsc.org

Biocatalysts: The use of enzymes offers a green and highly selective alternative to traditional chemical methods. Reductive aminases (RedAms) have been identified through genome mining and successfully applied to the reductive amination of cyclohexanone with various amines. researchgate.net This biocatalytic approach holds promise for the synthesis of chiral amines under mild, environmentally friendly conditions.

Novel Reagents:

Borohydride Exchange Resin (BER): BER has been used as a stable, effective, and easily handled reducing agent for the reductive amination of various aldehydes and ketones with dimethylamine. koreascience.kr Its use avoids more toxic reagents like sodium cyanoborohydride and simplifies product purification, as the resin can be removed by simple filtration. koreascience.kr

Enantioselective Synthesis of Chiral N,N-Dimethyl-1-phenylcyclohexanamine Analogues

Creating chiral analogues of N,N-dimethyl-1-phenylcyclohexanamine, where a stereocenter exists on the cyclohexane ring, requires advanced asymmetric synthesis techniques. These methods aim to control the three-dimensional arrangement of atoms, producing a single enantiomer of the desired compound.

Asymmetric Approaches via Chiral Auxiliaries

A chiral auxiliary is a chiral compound that is temporarily attached to an achiral substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org This is a powerful and reliable method for asymmetric synthesis.

Well-known chiral auxiliaries include Evans oxazolidinones and amides derived from pseudoephedrine or the more practical pseudoephenamine. nih.govharvard.eduresearchgate.net A general strategy to create a chiral N,N-dimethyl-1-phenylcyclohexanamine analogue using this method could involve:

Attaching a chiral auxiliary (e.g., pseudoephenamine) to a prochiral cyclohexanecarboxylic acid derivative to form a chiral amide. harvard.edu

Performing a diastereoselective α-alkylation on the carbon next to the carbonyl group. The steric bulk of the auxiliary directs the incoming alkyl group to one face of the molecule, creating a specific stereocenter.

Cleaving the auxiliary to release the enantiomerically enriched carboxylic acid.

Converting the carboxylic acid to the target amine through a series of standard transformations, such as a Curtius or Hofmann rearrangement.

This approach provides excellent control and is adaptable for creating a wide range of chiral analogues by varying the alkylating agent used in the diastereoselective step.

| Chiral Auxiliary Type | Common Example | Key Application |

| Oxazolidinones | Evans Auxiliaries | Asymmetric aldol (B89426) reactions and alkylations. researchgate.net |

| Chiral Amines | Pseudoephenamine | Asymmetric alkylation to form α- and quaternary-substituted chiral centers. nih.govharvard.edu |

| Heterocycles | Chiral Pyrrolidines | Used in asymmetric Michael additions, alkylations, and Diels-Alder reactions. springerprofessional.de |

Chiral Catalyst-Mediated Enantioselective Transformations

An alternative to stoichiometric auxiliaries is the use of a small amount of a chiral catalyst to induce enantioselectivity. This approach is often more atom-economical and efficient.

Asymmetric Reductive Amination: A highly direct method for producing chiral amines is the asymmetric reductive amination of ketones. This has been successfully developed for aromatic ketones using transition metal catalysts paired with chiral ligands. nih.gov For example, iridium or rhodium complexes combined with chiral phosphine (B1218219) ligands (such as f-Binaphane) can catalyze the reaction of a ketone (e.g., 1-phenylcyclohexanone) with an amine source and a reductant (e.g., H₂) to produce a chiral amine with high enantioselectivity. nih.govresearchgate.net

Asymmetric Isomerization: Another powerful strategy involves the asymmetric isomerization of an achiral substrate to a chiral one. For instance, β,γ-unsaturated cyclohexenones can be isomerized to their chiral α,β-unsaturated isomers using newly designed chiral diamine catalysts derived from cinchona alkaloids. nih.gov These resulting chiral enones are versatile building blocks that can be further elaborated into complex chiral molecules, including amine-containing structures. nih.gov

Organocatalyzed Amination: Chiral organocatalysts, such as chiral phosphoric acids, have emerged as powerful tools for enantioselective C-N bond formation. repec.org These catalysts can activate substrates towards asymmetric electrophilic amination, providing a metal-free pathway to synthesize inherently chiral molecules with high yields and enantioselectivities. repec.org

Diastereoselective Synthesis for Stereoisomer Control

The creation of specific stereoisomers is crucial in the synthesis of bioactive molecules, as different stereoisomers can exhibit varied biological activities. For substituted cyclohexylamines, achieving control over the diastereomeric outcome is a significant synthetic challenge. researchgate.net Advanced methodologies are being developed to address this, moving beyond classical methods to provide precise control over the three-dimensional arrangement of atoms.

Recent breakthroughs in photocatalysis have enabled novel diastereoselective syntheses of highly functionalized cyclohexylamine derivatives. For instance, a visible-light-enabled intermolecular [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones has been developed. nih.govnih.govrsc.org This method provides access to complex benzocyclohexylamines with excellent diastereoselectivities (often >20:1 dr). nih.govrsc.org The reaction proceeds under mild conditions and demonstrates good functional-group tolerance. nih.gov Further exploration into asymmetric versions using a chiral phosphoric acid (CPA) has shown promise for achieving high enantioselectivity alongside the excellent diastereoselectivity. nih.govnih.gov

Enzymatic reductive amination is another powerful strategy for stereocontrolled synthesis. This approach can functionalize cyclohexanones to generate specific cis or trans cyclohexylamines, offering a level of control that is difficult to achieve with traditional chemical synthesis. researchgate.net Additionally, cascade reactions, such as inter-intramolecular double Michael additions, have been used to create highly functionalized cyclohexanones, which are key precursors to cyclohexylamines, with complete diastereoselectivity in many cases. beilstein-journals.org These methods showcase the potential for creating specific stereoisomers of 1-phenylcyclohexanamine analogues by carefully selecting the starting materials and reaction conditions.

| Method | Catalyst/Reagent | Key Features | Diastereomeric Ratio (dr) | Source |

|---|---|---|---|---|

| Photocatalyzed [4+2] Cycloaddition | Photoredox catalyst (e.g., Ir(ppy)3), Base (e.g., Na2HPO4) | Mild conditions, broad substrate scope, excellent functional group tolerance. rsc.org | >20:1 | nih.govrsc.org |

| Cascade Double Michael Addition | Aqueous KOH, TBAB (phase transfer catalyst) | Forms highly functionalized cyclohexanone precursors at room temperature. | Complete diastereoselectivity in most cases. beilstein-journals.org | beilstein-journals.org |

| Enzymatic Reductive Amination | Amine Dehydrogenase / Imine Reductase | High stereocontrol for producing specific cis/trans isomers. researchgate.net | High diastereoselectivity | researchgate.net |

| Aza-Michael Addition | Aniline nucleophiles on cyclopentenones | H-bonding directs the incoming nucleophile to achieve excellent diastereoselectivity. worktribe.com | Excellent | worktribe.com |

Green Chemistry Principles in N,N-Dimethyl-1-phenylcyclohexanamine Synthesis

The integration of green chemistry principles into synthetic organic chemistry is essential for developing sustainable manufacturing processes. nih.gov For the synthesis of N,N-dimethyl-1-phenylcyclohexanamine, applying these principles involves selecting environmentally benign solvents, maximizing atom economy, and utilizing sustainable catalytic systems to minimize waste and environmental impact. rsc.org

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry seeks to replace these with safer alternatives or eliminate them entirely. researchgate.net For amine synthesis, several environmentally benign reaction media have been investigated.

Water is a highly desirable green solvent due to its non-toxic and non-flammable nature. researchgate.net Research has shown that certain C-N bond-forming reactions, such as the Ullmann condensation for aromatic amines, can be performed in aqueous media, sometimes using deep eutectic solvents (DESs) as catalysts or co-solvents. mdpi.com For example, the reaction of bromobenzene (B47551) and N,N-dimethylethylenediamine has been successfully carried out using a CuI catalyst in a choline (B1196258) chloride-based DES. mdpi.com

Solvent-free reaction conditions represent an ideal scenario, often achieved through techniques like ball milling. rsc.org This mechanochemical approach can facilitate reactions that are difficult in solution and eliminates the need for solvents, reducing waste generation. rsc.org The synthesis of propargylamines and N-substituted aldimines has been efficiently conducted under solvent-free conditions, often with microwave assistance to accelerate the reaction. rsc.orgorganic-chemistry.org These methodologies could be adapted for the reductive amination step in the synthesis of N,N-dimethyl-1-phenylcyclohexanamine, potentially by reacting 1-phenylcyclohexanone with dimethylamine under solvent-free or benign media conditions.

Atom economy (AE) and the Environmental Factor (E-Factor) are key metrics for evaluating the "greenness" of a chemical process. rsc.orgnumberanalytics.com Atom economy, a theoretical concept, measures the efficiency with which atoms from the reactants are incorporated into the final product. jocpr.com The E-Factor provides a more practical measure of waste, calculating the ratio of the mass of waste produced to the mass of the desired product. youtube.comlibretexts.org

Traditional multi-step syntheses, particularly those involving protecting groups or stoichiometric reagents (like the Wittig or Gabriel syntheses), often suffer from poor atom economy and consequently high E-Factors. primescholars.com For instance, the synthesis of amines via alkyl halides has a lower atom economy compared to direct amination methods. rsc.org

Modern synthetic strategies for amines aim to improve these metrics. Direct C-H amination, which forms a C-N bond by activating a C-H bond, is highly atom-economical as it avoids the need for pre-functionalized substrates. nih.gov Similarly, "hydrogen borrowing" catalysis, where an alcohol is temporarily oxidized to an aldehyde for reductive amination, generates only water as a byproduct, leading to a high atom economy. rsc.org Applying these concepts to the synthesis of N,N-dimethyl-1-phenylcyclohexanamine would favor a direct reductive amination of 1-phenylcyclohexanone with dimethylamine over a multi-step route involving an alkyl halide intermediate.

| Synthetic Strategy | General Reaction | Theoretical Atom Economy (%) | Typical E-Factor Range | Source |

|---|---|---|---|---|

| Classical Alkylation (e.g., with Alkyl Halide) | R2NH + R'-X → R2NR'·HX | Lower (due to halide salt byproduct) | High (5-50+) | rsc.orgprimescholars.com |

| Reductive Amination (Hydrogenation) | R=O + R'2NH + H2 → RCH-NR'2 + H2O | High | Lower (1-10) | rsc.org |

| "Hydrogen Borrowing" Amination | RCH2OH + R'2NH → RCH2NR'2 + H2O | Very High | Low (<5) | rsc.org |

| Direct C-H Amination | R-H + R'2NH + [Oxidant] → R-NR'2 + [Reduced Oxidant] | Variable (depends on oxidant) | Variable | nih.gov |

The use of efficient and recyclable catalysts is a cornerstone of green chemistry. Sustainable catalysis aims to replace stoichiometric reagents with catalytic amounts of substances that are non-toxic, earth-abundant, and can operate under mild conditions. fao.orgrsc.org

Photocatalysis and Electrocatalysis: Visible-light photocatalysis has emerged as a powerful tool for C-N bond formation, enabling reactions under ambient temperature and pressure. nih.govcam.ac.uk These methods can generate radical intermediates that participate in novel transformations, such as the multicomponent synthesis of tertiary amines from dialkylamines, carbonyls, and alkenes. cam.ac.uk Electrosynthesis offers another sustainable alternative, using electricity to drive reactions and minimizing the use of chemical reductants or oxidants. researchgate.net Electrochemical reductive amination of biomass-derived acids is being explored as a green route to amino acids. researchgate.net

Biocatalysis: Enzymes offer unparalleled selectivity and operate in environmentally benign aqueous conditions. nih.gov For amine synthesis, enzymes like amine dehydrogenases and imine reductases can catalyze reductive amination with high efficiency and stereoselectivity. researchgate.net The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), allows for easy catalyst recovery and reuse, further enhancing the sustainability of the process. nih.gov

Heterogeneous Catalysis: Developing robust heterogeneous catalysts is key for industrial applications. Platinum nanowires and AlCl₃ have been reported as efficient and recyclable catalysts for the reductive alkylation of aldehydes with secondary amines. fao.orgrsc.org These catalysts are often more easily separated from the reaction mixture than their homogeneous counterparts, simplifying product purification and reducing waste. rsc.org The transition to such catalytic systems for the synthesis of N,N-dimethyl-1-phenylcyclohexanamine would represent a significant step towards a more sustainable industrial process.

| Catalyst Type | Example Catalyst | Application | Key Advantages | Source |

|---|---|---|---|---|

| Photocatalyst | Ir(ppy)3, Organic Dyes (Rhodamine 6G) | [4+2] Cycloadditions, Multicomponent reactions | Mild conditions, uses visible light, enables unique reaction pathways. nih.govacs.org | nih.govcam.ac.ukacs.org |

| Biocatalyst | Candida antarctica lipase B (CALB), Imine Reductases | Amide bond formation, Reductive amination | High selectivity, aqueous media, biodegradable, reusable when immobilized. researchgate.netnih.gov | researchgate.netnih.gov |

| Heterogeneous Catalyst | Pt nanowires, AlCl3, Cu-based systems | Reductive amination, Ullmann condensation | Recyclable, easy separation, robust for industrial use. mdpi.comfao.orgrsc.org | mdpi.comfao.orgrsc.org |

| Electrocatalyst | Cu1/NC (Single-atom copper on nitrogen-doped carbon) | Reductive amination, C-N bond formation | Uses electricity as a reagent, avoids chemical oxidants/reductants. researchgate.net | researchgate.net |

Mechanistic Investigations of Amine-Based Transformations

The nitrogen atom in N,N-dimethyl-1-phenylcyclohexanamine possesses a lone pair of electrons, rendering it nucleophilic. However, its reactivity is significantly influenced by steric hindrance. The bulky phenyl and cyclohexyl groups surrounding the tertiary amine can impede the approach of electrophiles.

The nucleophilicity of the nitrogen atom can be demonstrated in reactions such as quaternization with alkyl halides. The general mechanism involves the attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt.

Table 1: Factors Influencing Nucleophilic Reactivity

| Factor | Influence on N,N-Dimethyl-1-phenylcyclohexanamine |

|---|---|

| Steric Hindrance | The bulky phenyl and cyclohexyl groups decrease the accessibility of the nitrogen's lone pair, reducing reactivity towards sterically demanding electrophiles. |

| Electronic Effects | The alkyl groups (dimethyl and cyclohexyl) are electron-donating, which increases the electron density on the nitrogen and enhances its intrinsic nucleophilicity. The phenyl group can have a modest electron-withdrawing inductive effect. |

| Solvent | Polar aprotic solvents can stabilize the transition state of nucleophilic substitution reactions, potentially enhancing the reaction rate. |

Tertiary amines can be oxidized to form various products, including N-oxides, or undergo oxidative N-dealkylation. The oxidation of N,N-dimethyl-p-phenylenediamine is known to produce a stable radical cation known as Wurster's Red. nih.govwikipedia.org While no specific studies on the oxidation of N,N-dimethyl-1-phenylcyclohexanamine were found, analogies can be drawn from the oxidation of similar tertiary amines like N,N-dimethylaniline. The oxidation of N,N-dimethylaniline can lead to the formation of N-oxide, as well as more complex products like crystal violet through oxidative coupling. researchgate.net

Potential oxidation products of N,N-dimethyl-1-phenylcyclohexanamine could include the corresponding N-oxide upon treatment with oxidizing agents like hydrogen peroxide or peroxy acids. Under stronger oxidative conditions, N-demethylation to yield N-methyl-1-phenylcyclohexanamine or even cleavage of the C-N bond might occur.

The cyclohexane ring in N,N-dimethyl-1-phenylcyclohexanamine is generally stable. However, under specific conditions, such as those promoting carbocation formation, ring-opening or rearrangement reactions could be envisaged. For instance, treatment with a strong acid could lead to protonation and subsequent elimination of the dimethylamino group, generating a tertiary carbocation at the C1 position of the cyclohexane ring. This carbocation could then undergo rearrangements, such as ring contraction to a cyclopentyl system or ring expansion under specific circumstances, though such reactions are not commonly reported for this specific substrate. wikipedia.org General mechanisms like the Demyanov ring expansion/contraction involve the diazotization of aminocycloalkanes, which is not directly applicable here but illustrates the principle of ring size alteration via carbocation intermediates. wikipedia.org

The phenyl group in N,N-dimethyl-1-phenylcyclohexanamine is susceptible to electrophilic aromatic substitution. The directing effect of the substituents on the ring will govern the position of substitution. The 1-(N,N-dimethylamino)cyclohexyl group is an activating group due to the electron-donating nature of the nitrogen, and it is an ortho-, para-director. However, the steric bulk of the cyclohexyl moiety might hinder ortho-substitution, favoring para-substitution.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-(4-Nitrophenyl)-N,N-dimethylcyclohexanamine |

| Halogenation | Br₂/FeBr₃ | 1-(4-Bromophenyl)-N,N-dimethylcyclohexanamine |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Likely deactivation of the ring due to complexation of the Lewis acid with the amine, making the reaction unfavorable. |

Role as a Key Intermediate in Complex Organic Transformations

While specific examples are scarce, the structure of N,N-dimethyl-1-phenylcyclohexanamine suggests its potential as a building block in the synthesis of more elaborate molecules.

There are no direct literature reports on the use of N,N-dimethyl-1-phenylcyclohexanamine for heterocycle synthesis. However, structurally related compounds, such as N,N'-dimethyl-1,2-cyclohexanediamine, have been employed as ligands in copper-catalyzed reactions for the synthesis of N-heterocycles. nih.gov It is conceivable that derivatives of N,N-dimethyl-1-phenylcyclohexanamine could be designed to participate in cyclization reactions. For example, if one of the methyl groups on the nitrogen were replaced with a group containing a reactive functional group, intramolecular cyclization could lead to the formation of a heterocyclic ring system. The general principle of using diamines in regenerative cyclization to form N-heterocyclic compounds has been demonstrated. nih.gov

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The ability of amines to participate in the formation of new chemical bonds is a cornerstone of organic synthesis. nih.govnih.gov For N,N-dimethyl-1-phenylcyclohexanamine, the nitrogen atom's lone pair of electrons makes it a potential nucleophile. studymind.co.uk

Carbon-Carbon Bond Formation: In principle, tertiary amines can facilitate carbon-carbon bond formation, often by acting as catalysts or reagents that generate reactive intermediates. vanderbilt.edu For instance, tertiary amines can react with ketenes to form zwitterionic intermediates. acs.org However, the significant steric hindrance around the nitrogen atom in N,N-dimethyl-1-phenylcyclohexanamine, caused by the bulky cyclohexyl and phenyl groups, would likely impede its ability to participate directly in many C-C bond-forming reactions where the amine itself is a primary reactant. Instead, its role would more likely be that of a non-nucleophilic base, deprotonating other species to generate carbanions for subsequent reactions.

Carbon-Heteroatom Bond Formation: The formation of carbon-heteroatom bonds is a common transformation involving amines. nih.gov Tertiary amines can be alkylated to form quaternary ammonium salts. openstax.org While no specific studies on N,N-dimethyl-1-phenylcyclohexanamine were found, it is expected to undergo reactions such as N-oxidation in the presence of suitable oxidizing agents. The bioactivation of cyclic tertiary amines to reactive iminium species is a known metabolic pathway, suggesting that under certain biological or chemical conditions, this compound could form intermediates capable of reacting with biological nucleophiles. nih.gov

Due to the lack of specific experimental data, a data table for bond formation reactions involving N,N-dimethyl-1-phenylcyclohexanamine cannot be provided.

Strategic Use in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. wikipedia.orgnih.gov20.210.105ub.edu The role of amines in these sequences is often pivotal, acting as catalysts or key intermediates. libretexts.org

Given the structure of N,N-dimethyl-1-phenylcyclohexanamine, its application in cascade reactions would likely be as a base to initiate a reaction sequence. For example, it could be used to deprotonate a pro-nucleophile, which then engages in a series of intramolecular or intermolecular reactions. However, without specific research demonstrating such applications, any proposed cascade sequence involving this particular amine remains speculative. Enzyme-initiated domino reactions are also a significant area of research, but no such studies involving N,N-dimethyl-1-phenylcyclohexanamine have been identified. rsc.org

Kinetic and Thermodynamic Studies of N,N-Dimethyl-1-phenylcyclohexanamine Reactions

Kinetic and thermodynamic studies provide crucial insights into reaction rates, mechanisms, and the relative stability of reactants and products. ecency.comlibretexts.orgmasterorganicchemistry.comstanford.edu Such data are essential for optimizing reaction conditions and understanding the underlying principles of chemical reactivity.

No studies determining the reaction rates or activation energies for reactions involving N,N-dimethyl-1-phenylcyclohexanamine were found in the searched literature. In general, the rate of reactions involving tertiary amines is influenced by factors such as the steric accessibility of the nitrogen lone pair and the electronic nature of the substituents. rsc.org The Arrhenius equation relates the rate constant of a reaction to the activation energy and temperature, and experimental determination of these parameters would be necessary to quantify the reactivity of this compound. libretexts.orgyoutube.com

Thermodynamic data for reactions involving N,N-dimethyl-1-phenylcyclohexanamine, such as equilibrium constants, are not available in the literature. Studies on the disproportionation of cyclohexylamine to dicyclohexylamine (B1670486) have been conducted, providing thermodynamic parameters for that specific system, but this is not directly transferable to the target molecule. bibliotekanauki.plresearchgate.net Thermodynamic properties of simpler analogs like cyclohexylamine and N,N-dimethylcyclohexylamine have been experimentally and theoretically studied, but similar data for the 1-phenyl substituted derivative is absent. researchgate.netnist.gov

Substituents can have a profound impact on the reactivity of a molecule by altering its electronic and steric properties. youtube.com In N,N-dimethyl-1-phenylcyclohexanamine, the key substituents are the phenyl group and the two methyl groups on the nitrogen.

Phenyl Group: The electron-withdrawing inductive effect of the phenyl group would be expected to decrease the basicity and nucleophilicity of the amine.

N,N-dimethyl Groups: The presence of two methyl groups on the nitrogen atom classifies it as a tertiary amine. These alkyl groups are electron-donating, which would tend to increase the electron density on the nitrogen and thus its basicity and nucleophilicity. However, they also contribute to steric hindrance around the nitrogen.

A quantitative analysis of these substituent effects for N,N-dimethyl-1-phenylcyclohexanamine would require dedicated experimental studies.

Advanced Spectroscopic and Structural Characterization of N,n Dimethyl 1 Phenylcyclohexanamine and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed three-dimensional structure and conformational dynamics of molecules in solution. For N,N-dimethyl-1-phenylcyclohexanamine, which features a chiral quaternary carbon and a flexible cyclohexane (B81311) ring, NMR is essential for assigning its relative stereochemistry and understanding its conformational preferences.

The cyclohexane ring in N,N-dimethyl-1-phenylcyclohexanamine can exist in two primary chair conformations. The orientation of the phenyl and N,N-dimethylamino groups (axial or equatorial) in these conformers is a key aspect of its structure. The relative energies of these conformers and the barrier to ring inversion can be determined by temperature-dependent NMR studies. At room temperature, if the ring inversion is fast on the NMR timescale, the observed spectra will show averaged signals for the cyclohexane protons. However, upon cooling, the exchange rate slows, and signals for individual conformers may be resolved. This coalescence phenomenon allows for the calculation of the activation energy of the ring flip.

One-dimensional ¹H and ¹³C NMR spectra provide initial information. The chemical shifts of the protons and carbons in the cyclohexane ring are highly dependent on their axial or equatorial position. For instance, axial protons are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. The N,N-dimethyl group will present as a singlet in the ¹H NMR spectrum, and its chemical shift can be influenced by the anisotropic effect of the nearby phenyl ring.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguous assignment of all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for stereochemical and conformational analysis. Through-space correlations observed in a NOESY spectrum can establish the proximity of different groups. For example, a NOE between the N,N-dimethyl protons and specific protons on the phenyl or cyclohexane ring would provide strong evidence for a particular conformation.

While specific NMR data for N,N-dimethyl-1-phenylcyclohexanamine is not extensively available in peer-reviewed literature, data for closely related derivatives provide insight. For instance, ¹³C NMR data for a diastereoisomer mixture of a substituted derivative, 4-methoxy-4-(3-(methoxymethyl)-1H-indol-2-yl)-N,N-dimethyl-1-phenylcyclohexanamine, shows a range of chemical shifts for the cyclohexane and N,N-dimethyl carbons, indicating the presence of multiple stereoisomers and conformers. google.com

Table 1: Representative ¹³C NMR Chemical Shift Ranges for Phenylcyclohexylamine Derivatives (Note: This table is illustrative and based on general knowledge and data from related compounds, as specific data for the parent compound is limited.)

| Functional Group | Typical Chemical Shift Range (ppm) |

|---|---|

| Cyclohexane CH₂ | 20 - 40 |

| Quaternary Cyclohexane C | 55 - 70 |

| N(CH₃)₂ | 35 - 50 |

| Phenyl C (unsubstituted) | 125 - 130 |

Mass Spectrometry (MS) Techniques for Mechanistic Pathway Tracing and Adduct Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. For N,N-dimethyl-1-phenylcyclohexanamine, electron ionization (EI) mass spectrometry provides a reproducible fragmentation pattern that serves as a molecular fingerprint.

The molecular ion peak (M⁺) in the EI mass spectrum of N,N-dimethyl-1-phenylcyclohexanamine would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (203.33 g/mol ). bohrium.com The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Common fragmentation pathways for arylcyclohexylamines include:

Alpha-cleavage: The bond between the quaternary carbon and the cyclohexane ring can break, leading to the formation of a stable, resonance-delocalized benzylic cation containing the N,N-dimethylamino group.

Retro-Diels-Alder reaction: The cyclohexane ring can undergo a retro-Diels-Alder fragmentation, leading to the elimination of a neutral molecule (such as ethene) and the formation of a radical cation.

Loss of the N,N-dimethylamino group: Cleavage of the C-N bond can result in the loss of a dimethylamino radical, leading to a phenylcyclohexyl cation.

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which in turn enables the calculation of the elemental composition, confirming the molecular formula as C₁₄H₂₁N. bohrium.com

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be used to trace mechanistic pathways of reactions involving N,N-dimethyl-1-phenylcyclohexanamine. By selecting a specific ion (e.g., the molecular ion or a key fragment) and subjecting it to further fragmentation, one can gain detailed insights into its structure and connectivity. Furthermore, when studying the interaction of this compound with other molecules, such as in biological systems or in the formation of co-crystals, MS can be used to identify and characterize any resulting adducts by observing ions with higher mass-to-charge ratios.

Table 2: Electron Ionization Mass Spectrum Data for N,N-Dimethyl-1-phenylcyclohexanamine

| m/z | Relative Intensity (%) | Possible Fragment Identity |

|---|---|---|

| 203 | ~20 | [M]⁺ |

| 188 | ~100 | [M - CH₃]⁺ |

| 146 | ~50 | [M - C₄H₉]⁺ |

| 91 | ~40 | [C₇H₇]⁺ (Tropylium ion) |

| 58 | ~80 | [C₃H₈N]⁺ |

(Data sourced from NIST WebBook) bohrium.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their chemical environment. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

The IR spectrum of N,N-dimethyl-1-phenylcyclohexanamine will exhibit characteristic absorption bands for the various functional groups present:

C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the cyclohexane and dimethylamino groups appear in the 2800-3000 cm⁻¹ region.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring usually give rise to a series of sharp absorptions in the 1450-1600 cm⁻¹ region.

C-N stretching: The stretching vibration of the C-N bond is typically found in the 1000-1250 cm⁻¹ region.

C-H bending: Bending vibrations for the CH₂ groups of the cyclohexane ring and the CH₃ groups of the dimethylamino moiety are expected in the 1350-1480 cm⁻¹ range. Out-of-plane (OOP) bending of the aromatic C-H bonds can provide information about the substitution pattern of the phenyl ring and are typically seen between 690 and 900 cm⁻¹.

The gas-phase IR spectrum of N,N-dimethyl-1-phenylcyclohexanamine is available in the NIST Chemistry WebBook and shows these characteristic bands. researchgate.net

Raman spectroscopy, which is based on the inelastic scattering of light, is a complementary technique to IR spectroscopy. While strong IR absorptions are associated with vibrations that cause a change in the dipole moment, strong Raman signals are observed for vibrations that lead to a change in the polarizability of the molecule. Therefore, the symmetric vibrations of the phenyl ring and the C-C backbone of the cyclohexane ring are often more prominent in the Raman spectrum.

Both IR and Raman spectroscopy can be used for reaction monitoring. For example, during the synthesis of N,N-dimethyl-1-phenylcyclohexanamine, the disappearance of the characteristic bands of the reactants and the appearance of the bands corresponding to the product can be followed in real-time to monitor the progress of the reaction.

Table 3: Key IR Absorption Bands for N,N-Dimethyl-1-phenylcyclohexanamine

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 2960 | C-H stretch | Aliphatic (Cyclohexane, -N(CH₃)₂) |

| ~1600, ~1490, ~1450 | C=C stretch | Aromatic Ring |

| ~1450 | C-H bend | CH₂ (Cyclohexane) |

| 1030 - 1250 | C-N stretch | Tertiary Amine |

| 690 - 770 | C-H OOP bend | Monosubstituted Benzene |

(Data interpreted from NIST Gas-Phase IR Spectrum) researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation of Crystalline Forms and Co-crystals

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique is applicable when the compound of interest can be obtained as a single crystal of suitable quality. The diffraction pattern produced when a beam of X-rays passes through the crystal allows for the calculation of the electron density distribution within the crystal, from which the precise positions of all atoms can be determined.

For N,N-dimethyl-1-phenylcyclohexanamine, a successful X-ray crystallographic analysis would provide a wealth of information, including:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths, bond angles, and torsion angles.

The absolute configuration of the chiral center , if a suitable derivative is crystallized or if anomalous dispersion is used.

The preferred conformation of the cyclohexane ring in the solid state (e.g., chair, boat, or twist-boat).

The orientation of the phenyl and N,N-dimethylamino substituents (axial vs. equatorial).

Details of intermolecular interactions , such as van der Waals forces and any potential weak hydrogen bonds, which dictate how the molecules pack in the crystal lattice.

The formation of co-crystals of N,N-dimethyl-1-phenylcyclohexanamine with other molecules (co-formers) can be a strategy to obtain crystalline material suitable for X-ray diffraction. The analysis of such co-crystals would not only reveal the structure of the target molecule but also provide insights into the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the compound and its co-former.

As of the latest literature surveys, there are no publicly available reports of the single-crystal X-ray structure of N,N-dimethyl-1-phenylcyclohexanamine or its co-crystals. The acquisition of such data would be a significant contribution to the full structural characterization of this compound.

Computational Chemistry and Theoretical Modeling of N,n Dimethyl 1 Phenylcyclohexanamine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N,N-Dimethyl-1-phenylcyclohexanamine, methods like the Hartree-Fock (HF) theory or more advanced post-Hartree-Fock methods would be employed to solve the electronic Schrödinger equation. These calculations provide a detailed picture of the electron distribution and the energies of the molecular orbitals.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. Natural Bond Orbital (NBO) analysis would further elucidate the nature of the chemical bonds, atomic charges, and intramolecular interactions, such as hyperconjugation.

Table 1: Hypothetical Electronic Properties of N,N-Dimethyl-1-phenylcyclohexanamine calculated at the B3LYP/6-31G(d) level of theory.

| Parameter | Value (Hartree) | Value (eV) |

| Total Energy | -658.12345 | -17806.39 |

| HOMO Energy | -0.21567 | -5.87 |

| LUMO Energy | 0.04321 | 1.18 |

| HOMO-LUMO Gap | 0.25888 | 7.05 |

Note: This table is illustrative and does not represent experimentally verified data.

Density Functional Theory (DFT) Studies for Reaction Mechanism Prediction and Transition State Analysis

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying reaction mechanisms. A DFT study of N,N-Dimethyl-1-phenylcyclohexanamine could investigate potential metabolic pathways, such as N-demethylation or aromatic hydroxylation.

By mapping the potential energy surface, researchers can identify the minimum energy pathways for these reactions. This involves locating and characterizing the transition state (TS) structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations would be used to confirm that the identified transition state correctly connects the reactants and products.

Table 2: Hypothetical Activation Energies for Postulated Metabolic Reactions of N,N-Dimethyl-1-phenylcyclohexanamine using DFT.

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| N-demethylation | TS1 | 25.4 |

| Aromatic Hydroxylation (para) | TS2 | 32.1 |

| Cyclohexyl Hydroxylation | TS3 | 35.8 |

Note: This table is illustrative and does not represent experimentally verified data.

Conformational Landscape Exploration via Computational Methods

The three-dimensional structure of N,N-Dimethyl-1-phenylcyclohexanamine is not static. Due to the flexibility of the cyclohexane (B81311) ring and the rotation around single bonds, the molecule can exist in various conformations. Understanding this conformational landscape is crucial as the biological activity of a molecule is often dependent on its specific shape.

Computational methods, such as systematic or stochastic conformational searches using molecular mechanics force fields (e.g., MMFF94) or semi-empirical methods, can be used to identify the stable conformers. The geometries of these low-energy conformers would then be re-optimized at a higher level of theory, such as DFT. The relative energies and Boltzmann populations of each conformer at a given temperature can then be calculated, revealing the most probable shapes of the molecule. For N,N-Dimethyl-1-phenylcyclohexanamine, key conformational features would include the chair, boat, and twist-boat forms of the cyclohexane ring, as well as the orientation of the phenyl and dimethylamino substituents (axial vs. equatorial).

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into how a molecule behaves in a biological environment. For N,N-Dimethyl-1-phenylcyclohexanamine, MD simulations would typically place the molecule in a box of solvent molecules (e.g., water) to study its solvation and dynamic behavior.

These simulations can reveal the structure of the solvent shells around the molecule and the nature of intermolecular interactions, such as hydrogen bonding between the amine nitrogen and water. Furthermore, MD simulations can be used to explore the binding of N,N-Dimethyl-1-phenylcyclohexanamine to a biological target, such as a receptor or enzyme. By simulating the protein-ligand complex over time, researchers can assess the stability of the binding pose and identify the key intermolecular interactions that contribute to binding affinity.

Catalytic Applications and Ligand Design Incorporating N,n Dimethyl 1 Phenylcyclohexanamine Scaffold

N,N-Dimethyl-1-phenylcyclohexanamine as an Organocatalyst in Organic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern organic synthesis. Tertiary amines, in particular, are a well-established class of organocatalysts.

Role in Amine-Mediated Reactions

Tertiary amines can function as Brønsted bases, activating substrates by deprotonation, or as Lewis bases, activating electrophiles through the formation of reactive intermediates. For instance, in enamine catalysis, a secondary amine catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. While N,N-dimethyl-1-phenylcyclohexanamine is a tertiary amine and thus cannot form an enamine itself, its potential as a Brønsted base catalyst in various organic transformations remains a subject for future research. The steric hindrance provided by the phenyl and cyclohexane (B81311) groups could influence its basicity and selectivity in proton transfer reactions. However, no studies have been published to date that investigate or detail these potential roles for N,N-dimethyl-1-phenylcyclohexanamine.

Utility as a Ligand in Transition Metal Catalysis

The nitrogen atom of N,N-dimethyl-1-phenylcyclohexanamine possesses a lone pair of electrons that could coordinate to a transition metal center, making it a potential ligand in homogeneous catalysis.

Complexation with Metal Centers for Homogeneous Catalysis

The electronic and steric properties of a ligand are crucial in determining the activity and selectivity of a metal catalyst. The N,N-dimethyl-1-phenylcyclohexanamine ligand would be a monodentate amine ligand. The steric bulk arising from the adjacent phenyl and cyclohexyl groups could create a specific coordination environment around a metal center, which might influence the outcome of a catalytic reaction. However, there are no published studies on the synthesis, characterization, or catalytic application of metal complexes bearing the N,N-dimethyl-1-phenylcyclohexanamine ligand.

Development of Chiral Ligands for Asymmetric Metal Catalysis

Building upon the inherent chirality of the N,N-dimethyl-1-phenylcyclohexanamine scaffold, chiral versions of this ligand could be developed for asymmetric transition metal catalysis. The synthesis of enantiomerically pure ligands and their subsequent coordination to metals like palladium, rhodium, or iridium could yield catalysts for a variety of asymmetric transformations, such as hydrogenation, allylic alkylation, or C-H activation. The proximity of the chiral center to the coordinating nitrogen atom could allow for effective transfer of stereochemical information during the catalytic cycle. To date, no research has been published detailing the development or use of chiral ligands derived from N,N-dimethyl-1-phenylcyclohexanamine in asymmetric metal catalysis.

Heterogeneous Catalysis and Surface Functionalization Studies

Immobilizing homogeneous catalysts onto solid supports can offer significant advantages, including ease of separation and catalyst recycling. The N,N-dimethyl-1-phenylcyclohexanamine molecule could potentially be anchored to a solid support, such as silica (B1680970) or a polymer resin. This could be achieved by introducing a reactive functional group onto the phenyl or cyclohexyl moiety, which can then be covalently linked to the support material.

The resulting supported ligand could then be used to chelate metal ions, creating a heterogeneous catalyst. Alternatively, the amine functionality itself could be used to functionalize a surface, altering its chemical properties for specific catalytic applications. These approaches remain purely hypothetical for N,N-dimethyl-1-phenylcyclohexanamine, as no studies on its use in heterogeneous catalysis or for surface functionalization have been reported in the scientific literature.

Emerging Research Directions and Future Perspectives in N,n Dimethyl 1 Phenylcyclohexanamine Chemistry

Integration into Automated Synthesis and High-Throughput Experimentation

The complexity of molecules in drug discovery and materials science necessitates the use of automated synthesis and high-throughput screening (HTS) to accelerate the pace of innovation. nih.gov While specific automated synthesis protocols for N,N-dimethyl-1-phenylcyclohexanamine are not yet widely documented, the modular nature of its synthesis lends itself to such approaches. nih.gov Automated platforms can be envisioned for the rapid generation of analog libraries by varying the substituents on the phenyl ring or modifying the cyclohexyl core.

High-throughput experimentation (HTE) offers a powerful tool for the rapid optimization of reaction conditions and for screening the properties of newly synthesized derivatives. sigmaaldrich.com In the context of N,N-dimethyl-1-phenylcyclohexanamine, HTE could be employed to explore its potential as a catalyst, a ligand in metal-catalyzed reactions, or as a building block for functional materials. A range of HTS assays, including fluorescence-based, luminescence-based, and absorbance-based readouts, can be adapted to evaluate the biological or chemical activity of a library of its derivatives. upenn.eduenamine.netupmbiomedicals.comumn.edu

Table 1: Potential High-Throughput Screening Assays for N,N-Dimethyl-1-phenylcyclohexanamine Derivatives

| Assay Type | Principle | Potential Application |

| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a target. | Screening for binding to proteins or other biological macromolecules. |

| FRET (Förster Resonance Energy Transfer) | Measures the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. | Investigating protein-protein interactions or conformational changes induced by the compound. |

| AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) | A bead-based assay that measures molecular interactions in a microplate format. | High-throughput screening of large compound libraries for binders to a specific target. |

| Cell-Based Reporter Assays | Uses genetically modified cells that produce a measurable signal (e.g., light) in response to a specific biological event. | Assessing the effect of compounds on specific signaling pathways within a cell. |

| Thermal Shift Assay (TSA) | Measures the change in the thermal denaturation temperature of a protein upon ligand binding. | Identifying compounds that stabilize a target protein, suggesting a binding interaction. |

This table presents a selection of HTS techniques that could be applied to the study of N,N-dimethyl-1-phenylcyclohexanamine derivatives, based on established methodologies. upenn.eduenamine.netupmbiomedicals.comumn.edu

Photoredox and Electrochemistry in N,N-Dimethyl-1-phenylcyclohexanamine Transformations

Modern synthetic chemistry is increasingly turning to photoredox and electrochemical methods to drive reactions under mild conditions, often enabling transformations that are challenging to achieve through traditional thermal methods. sigmaaldrich.comchemrxiv.orgresearchgate.net These techniques rely on the generation of reactive radical intermediates through single-electron transfer (SET) processes. researchgate.net

The N,N-dimethyl-1-phenylcyclohexanamine scaffold contains functionalities that could be amenable to photoredox and electrochemical manipulation. For instance, the phenyl ring could be a site for C-H functionalization, allowing for the introduction of new substituents. semanticscholar.org The tertiary amine could potentially undergo oxidation to form a radical cation, opening up pathways for novel bond formations. While direct studies on N,N-dimethyl-1-phenylcyclohexanamine are limited, the broader field of photoredox catalysis offers a rich toolbox of reactions that could be adapted. researchgate.net

Electrochemical synthesis offers a reagent-free method for oxidation and reduction reactions. rsc.org The electrochemical oxidation of the amine or the aromatic ring could lead to the formation of new C-N or C-C bonds, providing a green and efficient route to novel derivatives.

Table 2: Potential Photoredox and Electrochemical Transformations

| Transformation | Method | Potential Outcome |

| C-H Arylation | Photoredox Catalysis | Introduction of various aryl groups onto the phenyl ring. semanticscholar.org |

| Oxidative C-N Coupling | Electrochemistry | Formation of dimers or coupling with other nucleophiles. |

| Reductive Decarboxylation Coupling | Photoredox Catalysis | Coupling with carboxylic acid derivatives to form new C-C bonds. chemrxiv.org |

| Fluoroalkylation | Photoredox Catalysis | Introduction of fluorinated alkyl groups, which can significantly alter the compound's properties. researchgate.net |

This table outlines potential synthetic transformations of N,N-dimethyl-1-phenylcyclohexanamine using photoredox and electrochemical methods, based on established reactivity patterns of similar functional groups. chemrxiv.orgresearchgate.netsemanticscholar.orgrsc.org

Supramolecular Chemistry and Host-Guest Interactions Involving N,N-Dimethyl-1-phenylcyclohexanamine

The non-covalent interactions that govern supramolecular chemistry are at the heart of molecular recognition, self-assembly, and the function of biological systems. The structure of N,N-dimethyl-1-phenylcyclohexanamine, with its hydrophobic phenyl and cyclohexyl groups and its polar amine functionality, makes it an interesting candidate for host-guest studies.

Macrocyclic hosts such as cyclodextrins and cucurbiturils are known to encapsulate guest molecules that have complementary size, shape, and polarity. nih.govmdpi.com The phenyl and cyclohexyl moieties of N,N-dimethyl-1-phenylcyclohexanamine could serve as hydrophobic guests for the cavities of these hosts. Research on similar structures, such as other cyclohexylamine (B46788) derivatives, has demonstrated their ability to form inclusion complexes. epa.govbohrium.com The formation of such host-guest complexes can modulate the solubility, reactivity, and biological activity of the guest molecule.

Table 3: Potential Host-Guest Systems

| Host Molecule | Potential Binding Site on Guest | Driving Forces for Complexation | Potential Applications |

| β-Cyclodextrin | Phenyl group and/or cyclohexyl ring | Hydrophobic interactions, van der Waals forces | Drug delivery, controlled release, catalysis |

| Cucurbit upenn.eduuril | Phenyl group and protonated amine | Hydrophobic interactions, ion-dipole interactions | Sensing, molecular switching, stabilization of reactive species |

| Cucurbit researchgate.neturil | Simultaneous encapsulation of two guest molecules | Hydrophobic interactions, charge-transfer interactions | Formation of ternary complexes, self-assembled materials |

This table summarizes potential host-guest systems involving N,N-dimethyl-1-phenylcyclohexanamine, drawing on principles from studies of similar guest molecules. nih.govmdpi.comepa.govbohrium.com

Exploration of Bio-inspired Transformations and Biomimetic Systems

Nature provides a vast blueprint for the design of efficient and selective chemical transformations. Bio-inspired and biomimetic chemistry seeks to emulate the principles of biological systems to develop novel catalysts and chemical processes. The N,N-dimethyl-1-phenylcyclohexanamine scaffold, while not a natural product, can be envisioned as a component in biomimetic systems.

For example, its derivatives could be designed to mimic the active sites of enzymes. By incorporating catalytic functional groups, it might be possible to create small-molecule catalysts that perform specific reactions with high selectivity. Furthermore, the self-assembly properties of this molecule, particularly when engaged in host-guest interactions, could be harnessed to create organized structures that mimic biological membranes or protein complexes. While this area of research is highly speculative for this specific compound, the general principles of biomimetic chemistry offer a promising long-term vision for the application of N,N-dimethyl-1-phenylcyclohexanamine and its derivatives.

Q & A

Basic: What experimental design considerations are critical for the safe handling and storage of N,N-dimethyl-1-phenylcyclohexylamine in laboratory settings?

N,N-Dimethyl-1-phenylcyclohexylamine is a corrosive and flammable compound. Key considerations include:

- Ventilation : Use fume hoods to minimize inhalation exposure, as vapors can cause respiratory irritation .

- Storage : Store in airtight containers away from oxidizing agents (e.g., halogens) and acids. Degradation over time may increase hazards, so monitor storage conditions .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid copper, aluminum, or zinc surfaces due to corrosion risks .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of via certified hazardous waste protocols .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing N,N-dimethyl-1-phenylcyclohexylamine?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm structural features, such as cyclohexyl ring conformation and dimethylamino group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular ion peaks (e.g., m/z 203.1780 for CHN) and fragmentation patterns .

- Gas Chromatography (GC) : Pair with flame ionization detection (FID) to assess purity. Column selection (e.g., DB-5) should account for amine polarity .

Advanced: How can researchers resolve contradictions in reported solubility and stability data for N,N-dimethyl-1-phenylcyclohexylamine derivatives?

- Controlled Solubility Studies : Conduct experiments under standardized conditions (e.g., 25°C, pH 7.0) using solvents like methanol or dichloromethane. Compare results with literature values to identify outliers .

- Stability Profiling : Use accelerated stability testing (40°C/75% RH) and monitor degradation via HPLC. Cross-reference with thermodynamic data (e.g., enthalpy of vaporization, ΔvapH°) to explain discrepancies .

- Computational Modeling : Apply density functional theory (DFT) to predict solubility parameters and compare with empirical results .

Advanced: What methodologies are suitable for analyzing the thermodynamic properties of N,N-dimethyl-1-phenylcyclohexylamine?

- Calorimetry : Measure enthalpy of formation (ΔfH°) using bomb calorimetry to assess energy changes during synthesis .

- Vapor Pressure Analysis : Employ static or dynamic methods to determine boiling points and vaporization enthalpies (ΔvapH), critical for distillation process design .

- Phase Diagrams : Construct temperature-composition diagrams to identify eutectic points and optimize crystallization protocols .

Advanced: How can researchers design studies to evaluate the pharmacological mechanisms of N,N-dimethyl-1-phenylcyclohexylamine derivatives?

- In Vitro Receptor Binding Assays : Screen for activity at dopamine (D/D) or serotonin receptors using radioligand displacement techniques, as seen in structurally related piperazine compounds .

- Metabolic Stability Testing : Use hepatic microsomes to assess cytochrome P450-mediated degradation and identify active metabolites .

- In Vivo Pharmacokinetics : Administer derivatives in rodent models and measure plasma half-life (t) and bioavailability via LC-MS/MS .

Advanced: What strategies optimize the synthetic routes for N,N-dimethyl-1-phenylcyclohexylamine to improve yield and scalability?

- Catalyst Screening : Test palladium or nickel catalysts for reductive amination of cyclohexanone with dimethylphenylamine .

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF) versus non-polar alternatives to balance reaction rate and byproduct formation .

- Process Intensification : Implement continuous-flow reactors to enhance heat transfer and reduce reaction time .

Advanced: How should researchers assess the environmental impact of N,N-dimethyl-1-phenylcyclohexylamine contamination?

- Ecotoxicity Testing : Determine LC values for aquatic organisms (e.g., Daphnia magna) using OECD Test Guideline 202 .

- Biodegradation Studies : Monitor aerobic/anaerobic degradation rates in soil microcosms to estimate environmental persistence .

- Computational Fate Modeling : Use EPI Suite to predict log Kow (octanol-water partition coefficient) and bioaccumulation potential (BCF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.